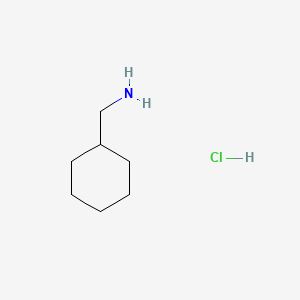

Cyclohexanemethylamine, hydrochloride

Description

Strategic Importance as a Chemical Intermediate in Complex Molecule Construction

Cyclohexanemethylamine (B146465), hydrochloride's primary role in advanced chemical research is that of a versatile chemical intermediate. The free base form, cyclohexanemethylamine, which can be readily liberated from its hydrochloride salt, is utilized in the synthesis of a variety of more complex molecules. oxfordreference.com The presence of the nucleophilic amino group attached to a cyclohexyl moiety allows it to be a key component in building larger, specialized structures.

Research has demonstrated the use of its parent compound, cyclohexanemethylamine, in the synthesis of Schiff's base ligands. sigmaaldrich.comsigmaaldrich.com For example, it is a precursor for 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol, a ligand that can form hexanuclear zinc(II) complexes. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been employed in the synthesis of 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxyl carbamoylcarbazides derived from nonsteroidal anti-inflammatory drugs. sigmaaldrich.comsigmaaldrich.com These applications highlight its strategic value in creating molecules with specific functional and structural properties relevant to materials science and medicinal chemistry. The synthesis of such complex structures often involves multi-step processes where the introduction of the cyclohexanemethylamine unit is a critical step.

Contextualization within Amine Chemistry and Hydrochloride Salt Forms

Amines are a fundamental class of organic compounds derived from ammonia, characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic, allowing them to readily react with acids to form salts. oxfordreference.com The reaction of an amine with hydrochloric acid results in the formation of a hydrochloride salt. wikipedia.orgreddit.com

Converting amines into their hydrochloride salts is a common and highly effective strategy in chemistry for several practical reasons. wikipedia.org This process often improves the compound's stability and prolongs its shelf-life compared to the more reactive free base form. wikipedia.orgrsc.org Salification with hydrochloric acid can also enhance water solubility, which is a desirable property for reagents used in aqueous reaction media. wikipedia.org Amine hydrochlorides are crystalline solids that are generally easier to handle, store, and purify than their often liquid and volatile free base counterparts. oxfordreference.comrsc.org The hydrochloride form essentially acts as a protected, latent version of the more reactive amine, which can be easily converted back to the free base when needed for a chemical reaction, typically by treatment with a simple alkali. oxfordreference.comwikipedia.org This controlled release of the active amine is a key advantage in synthetic workflows.

Structure

3D Structure of Parent

Properties

CAS No. |

50877-01-5 |

|---|---|

Molecular Formula |

C7H16ClN |

Molecular Weight |

149.66 g/mol |

IUPAC Name |

cyclohexylmethanamine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

InChI Key |

QEYHQERVRCNZHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexanemethylamine and Its Hydrochloride Salt

Catalytic Hydrogenation Approaches for Cyclohexanemethylamine (B146465) Precursors

Catalytic hydrogenation is a cornerstone of amine synthesis, valued for being an atom-economical and environmentally benign reduction process. researchgate.net This approach is widely used for converting precursors like amides, aldehydes, ketones, and nitriles into cyclohexanemethylamine.

The direct catalytic hydrogenation of amides, such as cyclohexanecarboxamide, to the corresponding amines is a challenging transformation due to the high stability of the amide bond. u-tokyo.ac.jp This stability arises from resonance, which reduces the electrophilicity of the carbonyl carbon. u-tokyo.ac.jp Consequently, forcing conditions, such as high temperatures (over 200°C) and pressures (around 300 bar), are often required. u-tokyo.ac.jp Despite these challenges, catalytic hydrogenation is a promising alternative to stoichiometric metal hydride reductions (e.g., LiAlH₄), as it produces water as the only stoichiometric byproduct. u-tokyo.ac.jp The development of more active and selective catalysts, including bimetallic systems, has allowed for milder reaction conditions. u-tokyo.ac.jp A significant challenge in the hydrogenation of primary amides is preventing the formation of secondary amines through side reactions. acs.org

Reductive amination is a highly versatile and widely applied method for synthesizing amines from carbonyl compounds. rsc.orgscienceinfo.com This process involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the intermediate imine. wikipedia.orgpearson.com For the synthesis of cyclohexanemethylamine, this typically involves reacting cyclohexanecarboxaldehyde with ammonia.

The key advantage of this protocol is that it can often be performed as a "one-pot" reaction, where the carbonyl compound, amine source, and reducing agent are combined. wikipedia.org A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the protonated imine (iminium ion) intermediate in the presence of the initial carbonyl group. scienceinfo.commasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used. scienceinfo.com The reaction avoids the over-alkylation issues that can plague other amine synthesis methods. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Typical Reducing Agent | Intermediate | Final Product |

|---|---|---|---|---|

| Cyclohexanecarboxaldehyde | Ammonia (NH₃) | H₂/Catalyst, NaBH₃CN, NaBH(OAc)₃ | Imine | Cyclohexanemethylamine |

| Cyclohexanone | Ammonia (NH₃) | H₂/Catalyst, NaBH₃CN, NaBH(OAc)₃ | Imine | Cyclohexylamine |

The reduction of nitriles offers a direct route to primary amines. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective systems have been developed. researchgate.net One such system is the combination of indium(III) chloride (InCl₃) and sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov This reagent system, when used in a solvent like tetrahydrofuran (THF), effectively reduces a wide variety of aliphatic and aromatic nitriles to their corresponding primary amines in high yields (70-99%). nih.govsemanticscholar.org

Spectroscopic studies have shown that the reaction of InCl₃ with NaBH₄ in THF generates dichloroindium hydride (HInCl₂) and a borane-tetrahydrofuran complex (BH₃·THF) in situ. nih.govsemanticscholar.org Both of these species are capable of reducing the nitrile group. nih.gov This dual reductive capability can be harnessed for tandem reactions, for instance, reducing an alkyl halide and a nitrile in the same pot. nih.gov The primary byproduct of the borohydride portion of the reaction is borane, which can sometimes lead to the formation of borane-amine complexes that require an acidic or aqueous workup to liberate the free amine. Careful control of stoichiometry and reaction conditions is crucial to minimize side reactions and maximize the yield of the desired primary amine.

Mechanisms and Efficiency in Amination Reactions

The efficiency of reductive amination is rooted in its mechanistic pathway, which allows for high selectivity under mild conditions. rsc.orgwikipedia.org The reaction proceeds through two main stages:

Imine/Iminium Ion Formation : The process begins with the nucleophilic attack of the amine (e.g., ammonia) on the electrophilic carbonyl carbon of the aldehyde or ketone. scienceinfo.com This forms an unstable hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to form an imine (C=N). wikipedia.org Under the weakly acidic conditions typically used for the reaction, the imine can be protonated to form a more electrophilic iminium ion. scienceinfo.com

Reduction : A reducing agent, present in the reaction mixture, then delivers a hydride ion to the carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product. chemistrysteps.com

The efficiency of this process is high because reagents like NaBH₃CN are selective. They are not powerful enough to reduce the initial aldehyde or ketone but readily reduce the more reactive iminium ion intermediate. scienceinfo.commasterorganicchemistry.com This selectivity prevents the wasteful reduction of the starting material to an alcohol, which is a common side reaction with less selective hydrides like NaBH₄. scienceinfo.com However, a key challenge, particularly in the synthesis of primary amines, is preventing the newly formed primary amine from reacting with another molecule of the aldehyde, which would lead to the formation of a secondary amine byproduct. researchgate.netrsc.org This can often be controlled by using a large excess of the ammonia source.

Stereoselective Synthesis and Isomeric Mixture Resolution (e.g., for substituted cyclohexanemethylamines)

When the cyclohexane (B81311) ring is substituted, the synthesis of cyclohexanemethylamine can lead to the formation of stereoisomers (e.g., cis and trans isomers). The control of stereochemistry is critical in many applications, particularly in pharmaceuticals. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. nih.govbeilstein-journals.org This can be achieved through various strategies, such as using chiral catalysts in hydrogenation or reductive amination reactions, which can favor the formation of one enantiomer or diastereomer over another. nih.gov For instance, photocatalyzed [4+2] cycloaddition reactions have been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov

In cases where a synthetic route produces a mixture of isomers, resolution techniques are employed for their separation. A common and effective method for separating diastereomeric amines is through fractional crystallization of their salts. For example, a mixture of cis- and trans-4-methylcyclohexanemethylamine can be resolved by converting the amine mixture into their hydrochloride salts. google.com By carefully selecting the crystallization solvent (e.g., a mixture of isobutanol and acetone), the less soluble isomer (often the trans isomer) will preferentially crystallize out of the solution, allowing it to be separated by filtration. google.com The remaining mother liquor is enriched in the more soluble isomer. This process leverages the different physical properties (like solubility and crystal lattice energy) of the diastereomeric salts. google.com

Hydrochloride Salt Formation Techniques in Synthetic Pathways

The conversion of a free amine, like cyclohexanemethylamine, into its hydrochloride salt is a standard and crucial step in many synthetic procedures. The salt form offers several advantages over the free base: it is typically a stable, non-volatile, crystalline solid that is easier to handle, purify, and store. orgsyn.orgorgsyn.org

The technique is straightforward and involves acid-base chemistry. A typical procedure includes the following steps:

Dissolution : The purified cyclohexanemethylamine free base is dissolved in a suitable organic solvent. Common solvents include ethanol, isopropanol, diethyl ether, or isobutanol. google.comorgsyn.org

Acidification : A solution of hydrochloric acid (HCl) is added to the amine solution. The HCl can be in the form of concentrated aqueous acid, a solution in an organic solvent (like HCl in ethanol), or as anhydrous HCl gas bubbled through the solution. google.com The acid is added carefully, often dropwise, with stirring until the solution becomes acidic, which can be checked with pH paper. google.com

Precipitation/Crystallization : Upon neutralization, the ionic hydrochloride salt, which is often much less soluble in the organic solvent than the free amine, precipitates out of the solution. orgsyn.org The mixture may be cooled to maximize the yield of the crystalline product.

Isolation : The solid cyclohexanemethylamine hydrochloride is then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. orgsyn.orgorgsyn.org

| Step | Description | Common Reagents/Solvents | Reference Example |

|---|---|---|---|

| Dissolution | The free amine is dissolved in an appropriate organic solvent. | Ethanol, Diethyl Ether, Isobutanol, Acetone (B3395972) | Dissolving 4-methylcyclohexanemethylamine mixture. google.com |

| Acidification | Hydrochloric acid is added to protonate the amine. | Aqueous HCl, HCl gas, HCl in organic solvent | Dropwise addition of 31% technical hydrochloric acid to pH 1-2. google.com |

| Crystallization | The less soluble salt precipitates upon formation and cooling. | Mixtures like Isobutanol/Acetone can be used for selective crystallization. | Crystallization at 15°C. google.com |

| Isolation | The solid salt is collected, washed, and dried. | Filtration, washing with cold solvent, vacuum drying. | Filtering and drying the trans-4-methylcyclohexylamine hydrochloride crystals. google.com |

Considerations in High-Yield Synthetic Strategies

Achieving a high yield in the synthesis of cyclohexanemethylamine and its subsequent conversion to the hydrochloride salt is contingent upon the careful optimization of several critical parameters. The primary synthetic routes—catalytic hydrogenation of nitrile or benzylamine (B48309) precursors and reductive amination of carbonyl compounds—each present unique challenges and opportunities for yield maximization. Strategic considerations revolve around catalyst selection, reaction conditions, control of side reactions, and efficient product isolation.

Catalytic Hydrogenation Route: Precursor Selection and Reaction Control

Key Considerations:

Catalyst Selection: The choice of catalyst is paramount and significantly influences both reaction rate and selectivity towards the desired primary amine. Platinum-based catalysts, particularly platinum on carbon (Pt/C), have demonstrated high efficacy. In studies on analogous nitrile hydrogenations, a 10% Pt/C catalyst provided complete conversion and isolated yields of the primary amine in the range of 58–70% under optimized conditions researchgate.net. The catalyst support can also dictate the reaction pathway; for instance, in benzonitrile (B105546) hydrogenation, a Pd/γ-Al2O3 catalyst was shown to favor the formation of benzylamine with yields around 86%, while Pd/C tended to produce more toluene as a byproduct researchgate.netrsc.org.

Minimization of Side Reactions: The primary challenges in this route are the prevention of secondary amine formation and hydrogenolysis. The intermediate imine can react with the product amine to form a secondary amine (e.g., dibenzylamine), reducing the primary amine yield researchgate.net. Hydrogenolysis, the cleavage of the C-N bond, can lead to the formation of toluene from the benzylamine intermediate, which is an undesirable byproduct researchgate.net. Operating at optimized temperatures and pressures, along with the use of selective catalysts, can minimize these competing reactions.

Reaction Conditions: Mild conditions are often preferable to enhance selectivity. For the hydrogenation of benzonitrile, optimized conditions using a Pt/C catalyst included a hydrogen pressure of 6 bar and a temperature of 30°C researchgate.net. The use of acidic additives can also improve selectivity for the primary amine researchgate.net.

| Catalyst | Support | Precursor | Temperature (°C) | Pressure (bar) | Yield of Primary Amine (%) | Key Observations |

| 10% Pt/C | Carbon | Benzonitrile | 30 | 6 | 58-70 | High conversion and good selectivity to primary amine. researchgate.net |

| 5% Rh/C | Carbon | Benzyl Cyanide | 60 | 6 | 38 | Weaker results compared to Pt/C. researchgate.net |

| 5% Ru/C | Carbon | Benzyl Cyanide | 60 | 6 | 12 | Incomplete conversion and low yield. researchgate.net |

| Pd/γ-Al2O3 | γ-Alumina | Benzonitrile | - | - | ~86 (Benzylamine) | High selectivity for the intermediate benzylamine over toluene. rsc.org |

| Pd/C | Carbon | Benzonitrile | - | - | Lower (Benzylamine) | Tended to produce more toluene byproduct compared to Pd/γ-Al2O3. researchgate.net |

This table presents data for the hydrogenation of benzonitrile and related compounds to the corresponding primary amines, which are key steps in the synthesis of cyclohexanemethylamine.

Reductive Amination Route: Maximizing Imine Formation and ReductionReductive amination offers an alternative high-yield pathway, typically starting from cyclohexanecarboxaldehyde or cyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and an amine source (ammonia), followed by its immediate reduction to the target amine.

Key Considerations:

Amine Source and Concentration: For the synthesis of a primary amine, ammonia is the required nitrogen source. The concentration of ammonia is a critical factor; an adequate excess is necessary to drive the equilibrium towards imine formation and minimize side reactions of the carbonyl starting material, such as self-condensation or aldol reactions d-nb.infonih.gov.

Catalyst and Reducing Agent: A range of catalysts can be employed, with a focus on those that efficiently reduce the C=N double bond of the imine without significantly reducing the starting carbonyl group. Modern methods utilize catalysts based on abundant metals like iron or cobalt, which have been shown to achieve high selectivity (up to 99%) and yields under optimized conditions nih.govorganic-chemistry.org. Hydrogen gas is a common and atom-economical reducing agent for these catalytic systems nih.govorganic-chemistry.org.

Solvent and pH: The reaction medium can influence yield. Polar solvents may be preferred, and maintaining an optimal pH is crucial for both imine formation and catalyst stability d-nb.info.

| Catalyst System | Carbonyl Precursor | Amine Source | Reducing Agent | Conditions | Yield/Selectivity (%) |

| Iron-based [Fe/(N)SiC] | Various Ketones | Aqueous Ammonia | 6.5 MPa H₂ | 140°C | >91 |

| Cobalt-based (in-situ) | Various Aldehydes/Ketones | Aqueous Ammonia | 1-10 bar H₂ | 80°C | up to 99 |

| Ruthenium-based [2%Ru@TAPB-DBDH] | Cyclohexanone | Ammonia | 4 MPa H₂ | 120°C | >99 |

This table shows representative data for the reductive amination of various carbonyls to primary amines, illustrating the high efficiencies achievable with modern catalytic systems.

Formation and Purification of the Hydrochloride SaltThe final step in producing Cyclohexanemethylamine hydrochloride involves reacting the free amine with hydrochloric acid and isolating the resulting salt, typically via crystallization. The yield of this step is highly dependent on the purification strategy.

Crystallization Solvent: The choice of solvent is critical for maximizing the yield of the crystalline hydrochloride salt. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for high recovery. It should also leave impurities dissolved in the mother liquor. The solvent system can significantly impact the final isolated yield.

Elucidation of Reactivity and Reaction Mechanisms of Cyclohexanemethylamine

Nucleophilic Reactivity of the Amine Moiety in Organic Transformations

The fundamental reactivity of cyclohexanemethylamine (B146465) stems from the lone pair of electrons on its nitrogen atom, which makes it a potent nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The reactivity of amines like cyclohexanemethylamine demonstrates the enhanced nucleophilicity of nitrogen compared to oxygen in analogous alcohols. libretexts.org This property allows it to readily attack electron-deficient centers, initiating numerous organic reactions.

The nucleophilicity of amines generally correlates with their basicity; more basic amines are typically stronger nucleophiles. masterorganicchemistry.com As a primary alkylamine, cyclohexanemethylamine is a stronger base and a more powerful nucleophile than ammonia, due to the electron-donating inductive effect of the cyclohexylmethyl group. chemguide.co.ukmasterorganicchemistry.com This inherent nucleophilicity drives its reactions with various electrophilic substrates, including:

Alkyl Halides: Cyclohexanemethylamine reacts with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary amines. The reaction can proceed further, with the secondary amine product also acting as a nucleophile, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org This can result in a complex mixture of products unless reaction conditions, such as using a large excess of the initial amine, are carefully controlled. libretexts.org

Acyl Halides and Anhydrides: The reaction with acyl chlorides or acid anhydrides is vigorous and rapid, even at room temperature. chemguide.co.uklibretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable N-substituted amide. chemguide.co.uk These reactions are typically high-yielding. libretexts.org

Epoxides: The amine can open epoxide rings through a nucleophilic ring-opening reaction, resulting in the formation of β-amino alcohols.

Michael Acceptors: Cyclohexanemethylamine can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, a testament to its strong nucleophilic character. bham.ac.uk

Amide Coupling and Formation Reactions

The formation of an amide bond is one of the most significant reactions involving cyclohexanemethylamine. Amides are synthesized by reacting the amine with a carboxylic acid or its more reactive derivatives. researchgate.netyoutube.com

Direct reaction between a carboxylic acid and cyclohexanemethylamine to form an N-(cyclohexylmethyl)amide typically requires high temperatures to drive off the water molecule formed, as it initially results in an acid-base reaction forming a stable ammonium carboxylate salt. youtube.com To achieve amide formation under milder conditions, the carboxylic acid is often "activated". libretexts.org This is commonly done by converting the carboxylic acid into a more reactive derivative, such as:

Acid Chlorides: These are highly reactive and react rapidly with cyclohexanemethylamine to give the corresponding amide in high yield. libretexts.org

Acid Anhydrides: These are also effective acylating agents for forming amides, though generally less reactive than acid chlorides. libretexts.orgyoutube.com

Esters: Amines can react with esters to form amides, although this reaction is typically slower and may require heating. youtube.comnih.gov The reactivity is dependent on the ester, with esters of phenols being more reactive than those of simple alcohols. libretexts.org

Alternatively, a wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid in situ. youtube.com Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective reagents for direct amidation. nih.gov

| Acylating Agent (RCOX) | Leaving Group (X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Acid Chloride | -Cl | Very High | Room temperature, often with a base to neutralize HCl byproduct. libretexts.org |

| Acid Anhydride | -OCOR' | High | Room temperature or gentle heating. libretexts.org |

| Ester | -OR' | Moderate | Heating often required. youtube.com |

| Carboxylic Acid | -OH | Low | Strong heating or use of a coupling agent required. youtube.comlibretexts.org |

Formation of Schiff Bases and Related Imines

Cyclohexanemethylamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. sigmaaldrich.comscispace.com An imine is a compound containing a carbon-nitrogen double bond (C=N). ijacskros.commasterorganicchemistry.com This reaction is a cornerstone of carbon-nitrogen bond formation in organic synthesis. libretexts.org

The mechanism for imine formation is a reversible, acid-catalyzed process: libretexts.orglibretexts.org

Nucleophilic Addition: The amine nitrogen of cyclohexanemethylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized species known as an iminium ion. libretexts.org

Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the final imine product. libretexts.org

The reaction rate is highly pH-dependent, generally being fastest in weakly acidic conditions (around pH 4-5). libretexts.orgyoutube.com At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Cyclohexanemethylamine has been specifically utilized in the synthesis of Schiff base ligands, such as 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol. sigmaaldrich.comcymitquimica.com

Deamination Pathways and Product Distribution Analysis

Deamination is the process of removing an amino group from a molecule. For primary aliphatic amines like cyclohexanemethylamine, a classic method involves reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. medmuv.com This reaction proceeds through a highly unstable alkyldiazonium ion intermediate. researchgate.net

Unlike their stable aromatic counterparts, alkyldiazonium ions readily decompose, losing nitrogen gas (N₂) to form a high-energy carbocation. This carbocation can then undergo several competing reactions, leading to a mixture of products: researchgate.net

Substitution: The carbocation can be attacked by nucleophiles present in the medium (like water or the conjugate base of the acid) to form alcohols.

Elimination: The carbocation can lose a proton from an adjacent carbon to form alkenes.

Rearrangement: The initial carbocation may rearrange to a more stable carbocation before reacting further, leading to skeletally rearranged products. The deamination of alicyclic amines can be accompanied by ring expansion or contraction. medmuv.com

More modern methods for deamination exist that offer greater control and milder conditions. nih.govorganic-chemistry.org For instance, reductive deamination can be achieved using hydrosilanes catalyzed by B(C₆F₅)₃, which proceeds through the formation of silylammonium borohydride (B1222165) intermediates. frontiersin.org Another approach involves using an anomeric amide reagent to facilitate deamination through a monosubstituted isodiazene intermediate under mild conditions. nih.govorganic-chemistry.org

Oxidative deamination is another pathway, typically enzyme-catalyzed in biological systems, which converts an amine into a ketone or aldehyde and ammonia. wikipedia.org For example, monoamine oxidase catalyzes the deamination of monoamines via the addition of oxygen. wikipedia.org

Investigation of Side Reactions and Byproduct Formation (e.g., over-hydrogenation)

The synthesis of cyclohexanemethylamine often involves the catalytic hydrogenation of precursors like benzonitrile (B105546) or benzylamine (B48309). google.com During these high-pressure, high-temperature reductions, side reactions can occur, leading to the formation of byproducts.

A key challenge in the synthesis from benzylamine is the formation of the secondary amine, dicyclohexylmethylamine. This occurs when the desired product, cyclohexanemethylamine, reacts with the starting material, benzylamine, or an intermediate imine. One patented process describes a method to minimize this byproduct by using a nickel catalyst promoted with specific amounts of barium hydroxide (B78521) and sodium hydroxide. google.com These promoters help to suppress the formation of the secondary amine, leading to higher yields of the desired primary amine. google.com

The term "over-hydrogenation" in this context refers to the complete saturation of the aromatic ring. The desired reaction is the hydrogenation of the benzene (B151609) ring in benzylamine or the nitrile group and the benzene ring in benzonitrile. The conditions required for this are robust (e.g., temperatures of 130°C and above, hydrogen pressures over 500 psi), and careful control of the catalyst and conditions is necessary to achieve a high yield of the desired product, which can be around 80% by weight. google.com

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving cyclohexanemethylamine is crucial for optimizing reaction conditions and yields. While specific kinetic data for cyclohexanemethylamine itself is not always available, studies on analogous primary amines provide significant insight.

Kinetic studies on the reactions of primary amines have established several key principles that apply to cyclohexanemethylamine.

Imine Formation: As previously noted, the rate of imine formation is highly dependent on pH. libretexts.org Kinetic studies of imine formation from acetone (B3395972) and primary amines have provided evidence for internal acid-catalyzed dehydration of the intermediate carbinolamines, highlighting the complexity of the reaction mechanism. acs.org

Amide Formation: The rate of amide formation is highly dependent on the electrophilicity of the carbonyl group in the acylating agent. libretexts.org The reaction rate follows the general order: Acid Chloride > Acid Anhydride > Ester > Carboxylic Acid. Kinetic profiling of these reactions would involve measuring the rate of disappearance of the amine or the rate of appearance of the amide under various concentrations and temperatures to determine rate constants and reaction orders.

| Reaction Type | Key Kinetic Factor | Expected Influence on Cyclohexanemethylamine |

|---|---|---|

| Amide Formation | Electrophilicity of Acylating Agent | Faster reaction with acid chlorides than with esters. libretexts.org |

| Schiff Base Formation | pH of the reaction medium | Optimal reaction rate expected around pH 4-5. libretexts.org |

| Reaction with CO₂ | Amine Basicity (pKa) | High pKa suggests a relatively fast reaction rate compared to less basic amines. rsc.org |

| Nucleophilic Substitution (SN2) | Steric Hindrance | The cyclohexylmethyl group is moderately bulky, which may slow reactions with sterically hindered electrophiles compared to smaller primary amines. |

Isotopic Labeling Studies and Kinetic Isotope Effects (KIEs)

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. nih.govnih.govresearchgate.net By replacing an atom with one of its isotopes, such as deuterium (B1214612) (²H) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), chemists can follow the labeled atom's position in the products, thereby revealing intricate details of the reaction pathway. nih.gov This method is particularly useful for distinguishing between different proposed mechanisms. researchgate.net For instance, in a hypothetical reaction involving cyclohexanemethylamine, labeling the aminomethyl group with ¹³C could determine if this group remains intact or undergoes fragmentation and reassembly during the reaction.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.govepfl.ch The KIE is a sensitive probe of the transition state of the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is often observed because the heavier deuterium atom leads to a lower zero-point energy of the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or steric environment at the labeled position during the reaction.

While specific KIE data for reactions of cyclohexanemethylamine are not readily found in the literature, one could anticipate its utility. For example, in an N-alkylation reaction, a secondary KIE might be observed by deuterating the α-carbon of the aminomethyl group. The magnitude of this KIE could help differentiate between an SN1-like or SN2-like transition state.

Table 1: Theoretical Application of KIE in Cyclohexanemethylamine Reactions

| Reaction Type | Isotopic Label Position | Expected KIE Type | Mechanistic Insight |

| C-H activation at the cyclohexyl ring | Deuteration of a specific C-H bond on the ring | Primary | Involvement of C-H bond cleavage in the rate-determining step. |

| N-alkylation | Deuteration of the -CH₂-NH₂ group | Secondary | Information on the transition state geometry (e.g., SN1 vs. SN2 character). |

| Dehydrogenation of the amine | Deuteration of the N-H bonds | Primary | Indication that N-H bond breaking is part of the rate-limiting step. |

This table is illustrative and based on general principles of KIEs, as specific experimental data for cyclohexanemethylamine is not available.

Stoichiometric Reactivity Investigations

Stoichiometric reactivity studies involve the reaction of a compound with a well-defined amount of a reagent to isolate and characterize the resulting products. These investigations are fundamental to understanding the intrinsic reactivity of a molecule. For cyclohexanemethylamine, such studies could involve its reaction with various classes of reagents to map out its chemical behavior.

For instance, the reaction of cyclohexanemethylamine with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) would be expected to proceed via nucleophilic attack of the amine on the metal center or, if the organometallic reagent is sufficiently basic, deprotonation of the amine. The precise nature of the product would depend on the specific reactants and reaction conditions. While detailed studies on cyclohexanemethylamine are scarce, the general reactivity of primary amines with such reagents is well-established. wisc.edunih.govnih.govmt.com

Similarly, the reactivity of cyclohexanemethylamine hydrochloride with electrophiles would be of interest. The protonated amine group would be unreactive towards electrophiles, but in the presence of a base, the free amine would readily react. Studies with a range of electrophiles, from simple alkyl halides to more complex carbonyl compounds, would provide a detailed picture of its nucleophilic character.

Catalytic Mechanisms (e.g., metal-ligand cooperation)

Cyclohexanemethylamine possesses a primary amine group, making it a potential ligand for transition metal catalysts. In catalysis, the ligand can play a crucial role in the reaction mechanism, sometimes participating directly in bond activation in a process known as metal-ligand cooperation (MLC). nih.govscholaris.carsc.org In MLC, the ligand is not merely a spectator but actively assists in the catalytic cycle, often by acting as a proton shuttle or by undergoing reversible chemical changes.

While there are no specific reports detailing cyclohexanemethylamine's role in MLC, one can envision its potential. For example, in a catalytic dehydrogenation reaction, the N-H bond of the coordinated cyclohexanemethylamine could be involved in a proton-coupled electron transfer step, facilitated by both the metal center and a basic site on another ligand or the amine itself acting in a cooperative manner. scholaris.carsc.org

The study of such catalytic systems would involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to elucidate the precise role of the cyclohexanemethylamine ligand in the catalytic cycle. The design of catalysts where the ligand actively participates in the reaction is a growing area of research aimed at developing more efficient and selective chemical transformations. rsc.org

Structural Analysis and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Cyclohexanemethylamine (B146465), hydrochloride. One- and two-dimensional experiments provide unambiguous assignment of proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. In a deuterated solvent like DMSO-d6, the spectrum shows distinct signals corresponding to the ammonium (B1175870), methylene (B1212753), and cyclohexyl protons. The acidic protons of the ammonium group (-NH₃⁺) typically appear as a broad singlet significantly downfield due to the deshielding effect of the positive nitrogen atom. The methylene protons (-CH₂-) adjacent to the ammonium group are also shifted downfield. The protons on the cyclohexane (B81311) ring appear as a series of complex multiplets in the aliphatic region.

Experimental data obtained in DMSO-d6 shows a broad singlet for the three ammonium protons (NH₃⁺) at approximately 8.08 ppm. The two protons of the methylene bridge (-CH₂-N) appear as a singlet at 2.60 ppm. The eleven protons of the cyclohexyl ring produce a set of overlapping multiplets between 0.74 and 1.70 ppm. amazonaws.com

Interactive Data Table: ¹H NMR Chemical Shifts for Cyclohexanemethylamine, hydrochloride

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -NH₃⁺ | 8.08 | Broad Singlet | 3H |

| -CH₂-N | 2.60 | Singlet | 2H |

| Cyclohexyl -CH, -CH₂ | 0.74 - 1.70 | Multiplet | 11H |

Solvent: DMSO-d6, Frequency: 400 MHz. Data sourced from scientific literature. amazonaws.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number and chemical environment of the carbon atoms. The spectrum of Cyclohexanemethylamine, hydrochloride is expected to show six distinct signals: one for the methylene carbon and five for the carbons of the cyclohexyl ring (due to symmetry, some ring carbons may be chemically equivalent or have very close shifts). The methylene carbon attached to the nitrogen is deshielded and appears further downfield compared to the cyclohexyl carbons.

Experimental data for the compound in DMSO-d6 confirms these features, with signals observed at 44.11 ppm (attributed to the -CH₂-N carbon) and a cluster of peaks for the cyclohexyl carbons at 36.65, 30.15, 25.80, and 25.21 ppm. amazonaws.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Cyclohexanemethylamine, hydrochloride

| Carbon Atom | Chemical Shift (δ) ppm |

| -C H₂-N | 44.11 |

| Cyclohexyl C1 | 36.65 |

| Cyclohexyl C2/C6 | 30.15 |

| Cyclohexyl C4 | 25.80 |

| Cyclohexyl C3/C5 | 25.21 |

Solvent: DMSO-d6, Frequency: 101 MHz. Assignments are based on typical chemical shifts and may be interchangeable for similar ring positions. Data sourced from scientific literature. amazonaws.com

While one-dimensional spectra provide fundamental data, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitive structural assignment.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For Cyclohexanemethylamine, hydrochloride, this would show cross-peaks connecting the various protons within the cyclohexane ring system, helping to trace the spin-spin coupling network and confirm their relative positions.

HSQC: An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal at 2.60 ppm would show a cross-peak with the carbon signal at 44.11 ppm, confirming their direct bond.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid phase, providing information on structure, polymorphism, and dynamics. For Cyclohexanemethylamine, hydrochloride, which is a crystalline solid, techniques like Magic Angle Spinning (MAS) are essential to average out anisotropic interactions and obtain high-resolution spectra.

In the context of reaction monitoring, ssNMR can be used to follow the progress of a solid-state reaction involving Cyclohexanemethylamine, hydrochloride without the need for dissolution. For example, if the solid amine salt were used as a reactant in a solid-gas or solid-solid reaction, ¹³C or ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning) experiments could track the disappearance of reactant signals and the appearance of product signals over time. This provides kinetic and mechanistic insights into reactions that occur entirely in the solid state. nist.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of Cyclohexanemethylamine, hydrochloride is dominated by features associated with the alkyl groups and, most importantly, the ammonium salt functional group.

The key diagnostic feature is the presence of the ammonium ion (-NH₃⁺), which distinguishes it from its free-base form. This group gives rise to a very broad and strong absorption band typically in the range of 2800-3200 cm⁻¹, corresponding to the N-H stretching vibrations. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are also observed, usually around 1600-1500 cm⁻¹. The spectrum also contains strong peaks in the 2950-2850 cm⁻¹ region due to the C-H stretching vibrations of the methylene and cyclohexyl groups. The "fingerprint" region below 1500 cm⁻¹ contains a complex pattern of signals from C-H bending and C-C stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for Cyclohexanemethylamine, hydrochloride

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | ~2800 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | ~2850 - 2940 | Strong |

| N-H Bend (Ammonium) | ~1500 - 1600 | Medium |

| C-H Bend | ~1450 | Medium |

Note: These are typical ranges for primary amine salts. Actual peak positions can vary.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can reveal structural information through analysis of its fragmentation patterns. When Cyclohexanemethylamine, hydrochloride is analyzed, the free base, Cyclohexanemethylamine (C₇H₁₅N), is typically the species detected. The molecular weight of the free base is approximately 113.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 113. A prominent fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a cyclohexyl radical to form a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). Another common fragmentation involves the loss of the aminomethyl group, leading to a cyclohexyl cation at m/z 83. These characteristic fragments are crucial for confirming the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds. For Cyclohexanemethylamine, hydrochloride, which is a salt of a primary amine, ESI-MS in positive ion mode is the method of choice. In the ESI source, the compound is expected to desolvate and lose the hydrochloride component, with the free amine, cyclohexanemethylamine, being subsequently protonated.

This process results in the formation of a protonated molecule, often referred to as a quasi-molecular ion, [M+H]⁺. For cyclohexanemethylamine (C₇H₁₅N, molecular weight approx. 113.20 g/mol ), the expected ion would appear at a mass-to-charge ratio (m/z) corresponding to the mass of the neutral molecule plus the mass of a proton (approx. 114.2 m/z). Because ESI is a soft ionization method, minimal fragmentation is typically observed in a single-stage MS experiment, allowing for clear determination of the molecular weight of the free amine. Tandem mass spectrometry (MS/MS) would be required to induce and study the fragmentation of the [M+H]⁺ ion.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are valuable for structural identification. The mass spectrum for the parent compound, cyclohexanemethylamine, is available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center database. msu.edunist.gov

The fragmentation of aliphatic amines under EI conditions is well-characterized. Key fragmentation pathways include:

Alpha-Cleavage: This is a predominant fragmentation mode for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For cyclohexanemethylamine, this would involve the cleavage of the bond between the cyclohexyl ring and the CH₂ group, or within the ring itself. The largest alkyl group is preferentially lost.

Loss of Hydrogen: A peak corresponding to the loss of a single hydrogen atom (M-1) is common for amines.

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of characteristic ions, often with losses of ethylene (B1197577) (28 Da) or other small hydrocarbon fragments.

While the specific m/z values and relative intensities were not available in the searched literature, the NIST database provides the definitive fragmentation pattern for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For Cyclohexanemethylamine, hydrochloride, the exact mass of the protonated free amine ([C₇H₁₅N + H]⁺) can be calculated and compared to an experimental value. The PubChem database lists the calculated monoisotopic mass for the complete hydrochloride salt. msu.edu This high level of mass accuracy is crucial for confirming the identity of the compound in complex samples and for verifying the products of chemical synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClN |

| Calculated Monoisotopic Mass | 149.0971272 Da msu.edu |

Elemental Composition Determination

The elemental composition of Cyclohexanemethylamine, hydrochloride (C₇H₁₆ClN) can be calculated from its molecular formula and the atomic masses of its constituent elements. This data is fundamental for verifying the purity and identity of a synthesized compound. The molecular weight of the hydrochloride salt is approximately 149.66 g/mol . msu.edu

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 56.18% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 10.78% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.69% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.36% |

Advanced Structural Elucidation (e.g., X-ray Diffraction of complexes containing cyclohexanemethylamine ligands)

Cyclohexanemethylamine serves as a valuable building block in coordination chemistry for the synthesis of more complex ligands. These ligands can then coordinate with metal ions to form intricate structures whose three-dimensional arrangements can be definitively determined by single-crystal X-ray diffraction.

A notable example involves the use of cyclohexanemethylamine in the synthesis of the Schiff's base ligand, 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol. sigmaaldrich.com This ligand has been utilized in the formation of hexanuclear zinc(II) complexes. Research published by P. Roy and colleagues in 2009 detailed the synthesis and characterization of these complex structures. sigmaaldrich.comchemsrc.com The study successfully elucidated the molecular structure of these large zinc clusters using single-crystal X-ray diffraction, providing precise information on bond lengths, bond angles, and the coordination geometry around the zinc centers. This work demonstrates the utility of cyclohexanemethylamine as a precursor for creating sophisticated supramolecular architectures, the structures of which are confirmed by advanced diffraction techniques.

Computational Chemistry and Theoretical Studies of Cyclohexanemethylamine Systems

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. A critical application of molecular modeling is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are fundamental in drug discovery for predicting the interaction between a drug candidate and its biological target, helping to understand the binding mechanism and affinity.

While general principles of molecular modeling are broadly applicable, specific, published molecular docking studies focusing exclusively on Cyclohexanemethylamine (B146465), hydrochloride with defined biological targets are not extensively detailed in the scientific literature. Such studies would theoretically be used to screen for potential protein targets and to understand the structural basis of the ligand-receptor interactions, including key hydrogen bonds and hydrophobic contacts.

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its receptor. This is often expressed as a binding free energy value (e.g., in kcal/mol). The prediction is calculated by scoring functions that account for various energetic contributions, such as electrostatic interactions, van der Waals forces, and desolvation penalties. A more negative score typically indicates a stronger, more favorable binding interaction. For Cyclohexanemethylamine, hydrochloride, computational tools can calculate physicochemical properties that are critical inputs for these predictions.

Table 1: Computed Physicochemical Properties of Cyclohexanemethylamine Relevant to Binding Affinity Predictions

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 113.20 g/mol | |

| XLogP3 | 1.7 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Topological Polar Surface Area | 26.02 Ų | lookchem.com |

This data represents properties of the base molecule, Cyclohexanemethylamine, which are fundamental for computational modeling.

WaterMap is a computational method based on molecular dynamics that calculates the thermodynamic properties of water molecules in the binding site of a protein. nih.gov It helps to identify "unhappy" (energetically unstable) water molecules that, if displaced by a ligand, could lead to a significant gain in binding affinity. nih.gov The analysis provides enthalpic and entropic contributions of hydration sites, guiding the optimization of ligands to displace unfavorable water molecules and occupy favorable space. researchgate.net

A review of available literature indicates that specific WaterMap analyses for Cyclohexanemethylamine, hydrochloride in complex with a protein target have not been published. Such an analysis would be highly valuable in a drug design context to understand the role of solvent thermodynamics in its binding and to guide chemical modifications that could improve potency by targeting specific hydration sites. nih.govnih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. nih.gov These methods can accurately predict a wide range of molecular characteristics, including geometries, energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and partial atomic charges. This information is crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. For Cyclohexanemethylamine, hydrochloride, these calculations can provide a detailed picture of its electron distribution, which governs how it interacts with other molecules.

Table 2: Selected Computed Descriptors for Cyclohexanemethylamine, hydrochloride

| Descriptor | Type | Value | Source |

|---|---|---|---|

| IUPAC Name | Identifier | cyclohexylmethanamine;hydrochloride | nih.gov |

| InChI Key | Identifier | QEYHQERVRCNZHN-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | Identifier | C1CCC(CC1)CN.Cl | nih.gov |

| Molecular Formula | Property | C₇H₁₆ClN | nih.gov |

Molecular Dynamics Simulations (e.g., ligand egress from active sites)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. mdpi.com In the context of drug discovery, MD simulations are used to explore the stability of protein-ligand complexes, conformational changes upon binding, and the pathways of ligand entry (ingress) and exit (egress) from a binding site. nih.gov

Specific MD simulation studies detailing the dynamics of Cyclohexanemethylamine, hydrochloride, particularly concerning its egress from a protein active site, are not found in the current body of scientific literature. Such simulations would be instrumental in understanding the kinetics of the binding process, providing insights into the residence time of the molecule in the active site, which can be a critical factor for its biological effect.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to build mathematical models that relate molecular descriptors (numerical representations of chemical structure) to activity. researchgate.net These models are then used to predict the activity of new, untested compounds. semanticscholar.org

SAR and QSAR studies inherently require a dataset of multiple, structurally related compounds with corresponding measured biological activities. As Cyclohexanemethylamine, hydrochloride is a single chemical entity, a SAR study cannot be performed on it in isolation. A computational SAR analysis would necessitate the synthesis and testing of a series of its derivatives to establish a relationship between structural modifications and changes in activity. No such dedicated computational SAR studies originating from this specific compound were identified in the literature.

Chemoinformatic Analysis using Molecular Descriptors and Statistical Methods

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. liverpool.ac.uk A key aspect is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors are the foundation for QSAR models and other statistical analyses, like Principal Component Analysis (PCA), which can be used to explore chemical space and identify patterns within large datasets of compounds. nih.gov

For the single compound Cyclohexanemethylamine, numerous molecular descriptors can be calculated to characterize its chemical nature. These descriptors provide a quantitative profile of the molecule that can be used for comparison with other compounds or as input for predictive models.

Table 3: Calculated Molecular Descriptors for Cyclohexanemethylamine

| Descriptor | Value | Description | Source |

|---|---|---|---|

| Molecular Weight | 113.203 | The sum of the atomic weights of the atoms in a molecule. | lookchem.com |

| LogP | 2.22570 | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | lookchem.com |

| PSA | 26.02000 | Polar Surface Area, related to drug transport properties. | lookchem.com |

| Refractive Index | 1.462 | A measure of how light propagates through the substance. | lookchem.com |

| Boiling Point | 146 °C | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | lookchem.com |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Ligand in Coordination Compound and Cluster Synthesis

The primary amine group in cyclohexanemethylamine (B146465) is a key functional feature that enables its use as a precursor for sophisticated ligands, particularly Schiff base ligands. iosrjournals.orgsemanticscholar.org Schiff bases, which contain an azomethine group (-HC=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgresearchgate.net These compounds are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. derpharmachemica.com

A notable example involves the use of cyclohexanemethylamine in the synthesis of the Schiff base ligand 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol. sigmaaldrich.com This particular ligand has been demonstrated to form stable hexanuclear zinc(II) complexes. sigmaaldrich.com The formation of such multi-nuclear clusters highlights the utility of cyclohexanemethylamine-derived ligands in creating complex coordination compounds. sigmaaldrich.com The coordination behavior of these ligands is often influenced by factors such as the pH of the reaction medium. nih.gov

The coordination chemistry of ligands derived from primary amines like cyclohexanemethylamine is extensive, with complexes reported for numerous transition metals, including copper (II), cobalt (II), rhodium (III), zinc (II), cadmium (II), and mercury (II). researchgate.netsemanticscholar.org The resulting metal complexes adopt various geometries, such as octahedral and square planar, depending on the metal ion and the specific structure of the ligand. semanticscholar.org The nitrogen atom of the azomethine group, along with other potential donor atoms within the ligand structure, plays a crucial role in coordinating with the metal center. iosrjournals.orgresearchgate.net

Table 1: Examples of Metal Complexes with Schiff Base Ligands Derived from Primary Amines This table is illustrative of the types of complexes formed from Schiff base ligands, for which cyclohexanemethylamine is a precursor.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Zinc (II) | Hexanuclear Cluster | sigmaaldrich.com |

| Copper (II) | Square Planar | semanticscholar.org |

| Cobalt (II) | Octahedral | semanticscholar.org |

| Rhodium (III) | Octahedral | semanticscholar.org |

| Cadmium (II) | Tetrahedral (Implied) | researchgate.net |

| Mercury (II) | Tetrahedral (Implied) | researchgate.net |

Incorporation into Complex Organic Architectures

The ability of cyclohexanemethylamine-derived ligands to form well-defined coordination compounds is a foundational principle for its incorporation into more complex organic and supramolecular architectures. The specific coordination geometries dictated by the metal ions (e.g., octahedral or square planar) guide the self-assembly of ligands into larger, highly organized structures. semanticscholar.org

The formation of the hexanuclear zinc(II) complex from the 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol ligand is a direct example of creating a discrete, multi-nuclear molecular architecture. sigmaaldrich.com Such structures are of interest in fields like catalysis and materials science. Furthermore, cyclohexane (B81311) derivatives, in general, are recognized as important building blocks for creating molecules designed for specific functions, such as chelation. nih.gov The cyclohexane-1,3-dione skeleton, for instance, is a key fragment in compounds that chelate metal ions. nih.gov This principle extends to the use of cyclohexanemethylamine as a scaffold to position coordinating groups in space, facilitating the construction of intricate three-dimensional structures.

Integration in Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library, from a set of starting materials or "building blocks". wikipedia.orgfiveable.me This approach, coupled with high-throughput screening, accelerates the discovery of new molecules with desired properties, particularly in the pharmaceutical industry. nih.govvapourtec.com

Primary amines are a fundamental class of building blocks in combinatorial synthesis. vapourtec.com As a primary amine, cyclohexanemethylamine is well-suited for this role. It can be used as a nucleophile in a variety of reactions, such as SNAr (nucleophilic aromatic substitution) chemistry, to systematically create large libraries of new compounds. vapourtec.com The automated nature of modern library synthesis allows for the efficient use of reagents like volatile amines under controlled conditions of high temperature and pressure. vapourtec.com The use of cyclohexane derivatives as "important building blocks" is a recognized strategy in chemical synthesis. nih.gov Therefore, cyclohexanemethylamine and its hydrochloride salt represent valuable reagents for integration into combinatorial workflows to generate novel and structurally diverse molecular libraries for screening and discovery programs. fiveable.me

Advanced Analytical Methodologies for Research on Cyclohexanemethylamine, Hydrochloride

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of Cyclohexanemethylamine (B146465), hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with their hyphenated variations, are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like Cyclohexanemethylamine, hydrochloride. Reversed-Phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase.

The separation of Cyclohexanemethylamine, a primary amine, on a standard C18 column can be challenging due to its hydrophilic nature, which may lead to poor retention and peak shape. sielc.comteledyneisco.com To overcome these issues, method development often involves the use of mixed-mode columns that incorporate both reversed-phase and ion-exchange mechanisms. helixchrom.com Mobile phase composition is critical; a mixture of water and an organic solvent like acetonitrile is common. sielc.comsielc.com The addition of acids such as phosphoric acid or formic acid to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column packing. sielc.comsielc.com Since Cyclohexanemethylamine lacks a strong chromophore, direct UV detection is difficult, necessitating either derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD). sielc.comsigmaaldrich.com

Table 1: Illustrative RP-HPLC Method Parameters for Primary Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV (after derivatization) or ELSD/MS |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of primary amines like Cyclohexanemethylamine and may require optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While Cyclohexanemethylamine hydrochloride itself is not volatile, the free base, Cyclohexanemethylamine, can be analyzed by GC. nih.govlookchem.com A significant challenge in the GC analysis of primary amines is their tendency to adsorb to active sites in the GC system, such as the column packing, leading to poor peak shape and tailing. labrulez.com To mitigate this, columns must be deactivated, often by treating the packing material with a base like potassium hydroxide (B78521) (KOH). labrulez.com

Direct aqueous injection can be used for samples containing Cyclohexanemethylamine, though this requires specialized inlets and columns to handle the water matrix. antpedia.comnih.govastm.org More commonly, the amine is extracted into an organic solvent before injection. For sensitive and robust analysis, derivatization is frequently employed to create a more volatile and less polar derivative. iu.edugcms.cz Flame Ionization Detection (FID) is a common detection method, though nitrogen-specific detectors can offer enhanced selectivity. antpedia.comnih.gov

Table 2: Representative GC Method Parameters for Cyclohexylamine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-1MS or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate (e.g., 2.5 mL/min) |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature 50°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

This table provides an example of GC conditions that could be adapted for Cyclohexanemethylamine analysis, potentially after derivatization.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most established of these techniques for volatile analytes. It combines the separation power of GC with the identification capabilities of mass spectrometry. GC-MS is invaluable for confirming the identity of Cyclohexanemethylamine (often after derivatization) and for identifying unknown impurities. nih.govnih.govejbps.com The mass spectrometer provides a mass spectrum for each separated component, which serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing compounds not amenable to GC. For Cyclohexanemethylamine, hydrochloride, LC-MS allows for analysis without the need for derivatization to increase volatility. The mobile phases used in RP-HPLC are often compatible with mass spectrometry, especially when volatile buffers like formic acid or ammonium (B1175870) formate are used. sielc.com LC-MS provides molecular weight and structural information, making it a powerful tool for purity assessment and impurity profiling. nih.gov

More advanced hyphenations like HPLC-NMR and HPLC-NMR-MS are powerful for unambiguous structure elucidation of novel compounds or impurities, though their application is less routine due to the complexity and cost of the instrumentation.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.net For Cyclohexanemethylamine, derivatization is primarily used to enhance volatility for GC analysis or to introduce a chromophore or fluorophore for sensitive HPLC detection. sigmaaldrich.comchromatographyonline.com

For GC analysis , acylation is a common derivatization strategy. Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine group to form a stable, volatile trifluoroacetamide derivative. iu.edugcms.czsigmaaldrich.comsigmaaldrich.com These fluorinated derivatives are also highly responsive to electron capture detectors (ECD), enabling trace-level analysis. gcms.cz

For HPLC analysis , pre-column derivatization is performed to attach a UV-absorbing or fluorescent tag to the amine. This significantly improves detection sensitivity compared to direct analysis. Common derivatizing reagents for primary amines include:

Salicylaldehyde: Reacts with primary amines to form a Schiff base that can be detected by UV. chromatographyonline.com

1-fluoro-2,4-dinitrobenzene (DNFB): Forms DNP-amine derivatives that are readily detectable by UV. chromatographyonline.com

9-fluorenylmethylchloroformate (FMOC-Cl): Creates highly fluorescent derivatives, allowing for very sensitive detection.

4-chloro-7-nitrobenzofurazane (NBD-Cl): Another reagent that yields fluorescent derivatives. nih.gov

The choice of reagent depends on the analytical requirements, such as desired sensitivity and potential interferences from the sample matrix.

Table 3: Common Derivatization Reagents for Primary Amines

| Technique | Reagent | Derivative Type | Purpose |

|---|---|---|---|

| GC | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increase volatility, enhance ECD response |

| HPLC | Salicylaldehyde | Schiff Base (Imine) | Add UV chromophore |

| HPLC | 9-fluorenylmethylchloroformate (FMOC-Cl) | Carbamate | Add fluorescent tag for high sensitivity |

| HPLC | 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Nitrobenzofurazan | Add fluorescent tag for high sensitivity |

Development and Validation of Quantitative Analytical Methods for Research Purity and Yield

To ensure that an analytical method provides reliable and accurate results for determining the purity and yield of Cyclohexanemethylamine, hydrochloride, it must be validated. wjpmr.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net

Validation involves assessing several key parameters as defined by international guidelines:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. thermofisher.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. thermofisher.com

Accuracy: The closeness of the test results obtained by the method to the true value. altabrisagroup.com It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated. altabrisagroup.com Acceptance criteria are often in the range of 98-102%. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Typically, an RSD of less than 2% is desired. altabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

A study on the related compound cyclohexylamine demonstrated the validation of both HPLC-FLD and GC-MS methods. nih.gov The results from this study can serve as a benchmark for what to expect during the validation of a method for Cyclohexanemethylamine, hydrochloride.

Table 4: Example Validation Data for Cyclohexylamine Analysis

| Parameter | HPLC-FLD Method | GC-MS Method |

|---|---|---|

| Linearity Range | 1 - 1250 ng/mL | 5 - 1500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 95.85% - 100.70% | 91.54% - 99.64% |

| Precision (RSD%) | 0.25% - 0.82% | 1.25% - 3.97% |

| Limit of Detection (LOD) | 0.49 ng/mL | 1.55 ng/mL |

Source: Adapted from a study on Cyclohexylamine analysis. nih.gov These values provide a reference for typical performance characteristics of validated chromatographic methods for similar analytes.

Quantification by Internal Standards and Calibration Curves

The accurate quantification of Cyclohexanemethylamine, hydrochloride in various matrices is crucial for research and quality control purposes. The use of internal standards coupled with the generation of calibration curves is a widely accepted and robust methodology in analytical chemistry to achieve precise and accurate results. This approach is particularly valuable when using techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), as it corrects for variations in sample preparation, injection volume, and instrument response. cetri.cascioninstruments.comchromatographyonline.com

An internal standard (IS) is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. scioninstruments.com A known and constant amount of the IS is added to all calibration standards, quality control samples, and the unknown samples to be analyzed. scioninstruments.comchromatographyonline.com For the analysis of primary amines like Cyclohexanemethylamine, a suitable internal standard would ideally be a structurally similar amine or a stable isotope-labeled version of the analyte itself. google.com The use of a stable isotope-labeled internal standard (e.g., Cyclohexanemethylamine-d5) is often the preferred choice in mass spectrometry-based methods as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. google.com However, structurally analogous compounds can also be effective. For instance, in the analysis of other primary aromatic amines, aniline-d5 has been successfully used as an internal standard. agilent.com

The principle behind using an internal standard is that it experiences similar losses or variations as the analyte during the analytical process. chromatographyonline.com By plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration, a calibration curve is constructed. cetri.caamazonaws.com This ratio normalization effectively cancels out random and systematic errors, leading to improved precision and accuracy of the quantitative results. cetri.cascioninstruments.com

A calibration curve, also known as a standard curve, establishes the relationship between the instrumental response and the concentration of the analyte. amazonaws.com To generate a calibration curve for Cyclohexanemethylamine, hydrochloride, a series of calibration standards are prepared at different known concentrations. These standards are treated in the same manner as the unknown samples, including the addition of the internal standard.